methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Description
Methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative characterized by a 4-amino substituent on the pyrazole ring, alongside 3,5-dimethyl groups and a propanoate ester side chain.
Properties
IUPAC Name |
methyl 3-(4-amino-3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-9(10)7(2)12(11-6)5-4-8(13)14-3/h4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFMJKRWTMGMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the cyclocondensation of 4-amino-3,5-dimethylpyrazole with appropriate ester derivatives. One common method includes the reaction of 4-amino-3,5-dimethylpyrazole with methyl acrylate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals[][3].
Mechanism of Action
The mechanism of action of methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, it binds to the active site of the enzyme Lm-PTR1, inhibiting its function and leading to the death of the parasite[3][3]. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its efficacy[3][3].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The target compound shares a pyrazole core with several analogs, but substituent variations dictate distinct properties:
Key Analogs :
Methyl 3-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (): Substituent: 4-formyl group instead of 4-amino. Molecular Formula: C₁₀H₁₄N₂O₃. Molecular Weight: 210.23 g/mol. Properties: The formyl group enables electrophilic reactivity (e.g., condensations or nucleophilic additions). It serves as a precursor in heterocyclic synthesis .
Ethyl 2-Amino-6-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (): Substituents: Multiple functional groups (amino, hydroxy, cyano, phenyl). Molecular Formula: C₁₈H₁₈N₄O₄ (calculated). Molecular Weight: ~366.36 g/mol. Properties: Diverse reactivity due to cyano (electron-withdrawing) and hydroxy (hydrogen-bonding) groups, suitable for constructing polycyclic systems .
1-(3,5-Dimethylphenyl)-3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide (MK6) (): Substituents: Bulky aryl groups (dimethylphenyl, methoxyphenyl).
Target Compound :
- Molecular Formula: C₁₀H₁₅N₃O₂ (calculated by replacing formyl with amino in C₁₀H₁₄N₂O₃).
- Molecular Weight : ~209.25 g/mol.
- Key Features: The 4-amino group increases basicity and hydrogen-bonding capacity compared to the formyl analog. Potential applications as a ligand in coordination chemistry or a building block for amino-functionalized heterocycles.
Target Compound :
Reduction of Formyl Derivative: The 4-formyl analog () could undergo reductive amination to introduce the amino group.
Direct Functionalization : Substitution at the 4-position using ammonia or protected amines under catalytic conditions.
Comparison :
- The amino derivative likely requires milder conditions for functional group compatibility, whereas the formyl analog employs electrophilic aromatic substitution.
Physicochemical Properties
| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Solubility & Reactivity Highlights |
|---|---|---|---|---|
| Target Compound | 4-amino | C₁₀H₁₅N₃O₂ | ~209.25 | High basicity; soluble in polar aprotic solvents. |
| Methyl 3-(4-Formyl-...)propanoate | 4-formyl | C₁₀H₁₄N₂O₃ | 210.23 | Reactive aldehyde; soluble in DMF/DMSO. |
| Ethyl 2-Amino-6-(5-amino-3-hydroxy...) | 5-amino-3-hydroxy | C₁₈H₁₈N₄O₄ | ~366.36 | Polar due to multiple H-bond donors/acceptors. |
Biological Activity
Methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C₈H₁₅N₃O
- Molecular Weight : 169.22 g/mol
The compound includes a pyrazole ring, which is known for its diverse biological activities. The presence of amino and ester functional groups enhances its reactivity and potential for interaction with biological targets.
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases.
- Gene Regulation : Studies have indicated that the compound may interact with nucleic acids, influencing gene expression and cellular processes. This interaction can lead to modulation of various signaling pathways.
- Enzyme Inhibition : The compound's ability to bind to specific enzymes suggests it could serve as a lead compound for developing enzyme inhibitors, particularly in pathways related to inflammation and cancer.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of compounds related to this compound:
- Study on COX Inhibition : A study demonstrated that derivatives of pyrazole compounds exhibited significant COX inhibition, leading to reduced prostaglandin synthesis in vitro. This suggests a pathway for developing anti-inflammatory drugs .
- Gene Expression Modulation : Another research highlighted the ability of pyrazole derivatives to modulate gene expression in cancer cell lines, indicating their potential as therapeutic agents in oncology .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct features that contribute to the biological activity of this compound.
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-one | Structure | Contains a ketone instead of an alcohol; different reactivity profile. |
| 4-Aminoantipyrine | Structure | Lacks the propanol chain; primarily used as an analgesic and anti-inflammatory agent. |
| 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanic acid | Structure | Contains a carboxylic acid group instead of an alcohol; alters solubility and reactivity. |
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Utilizing appropriate reagents to condense the pyrazole derivative with propanoic acid derivatives.
- Functional Group Modifications : Employing techniques such as alkylation or acylation to introduce functional groups that enhance biological activity.
These methods highlight the compound's accessibility for both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
